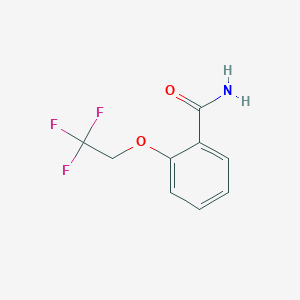

2,2,2-Trifluoroethoxybenzamide

Número de catálogo B8319420

Peso molecular: 219.16 g/mol

Clave InChI: DOFAIOAQLWCBAR-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04452983

Procedure details

To a solution of 3.2 g (0.0299 mole) of 2-aminomethylpyridine and 12.1 g (0.114 mole) of sodium carbonate in 100 ml of benzene is added dropwise a solution of 9.8 g (0.0285 mole) of 5-benzyloxy-2-(2,2,2-trifluoroethoxy)benzoyl chloride in 30 ml benzene. The mixture is stirred for about 16 hours at room temperature. Water and diethyl ether are added. The ether layer is separated, washed with water, then with saturated aqueous sodium chloride solution. The solution is dried over magnesium sulfate, and the magnesium sulfate is removed by filtration. The filtrate is evaporated to provide a white solid, 5-benzyloxy-N-(2-pyridylmethyl)-2-(2,2,2-trifluoroethoxybenzamide. The infrared and nuclear magnetic resonance spectra of this product are consistent with the assigned structure.

Name

5-benzyloxy-2-(2,2,2-trifluoroethoxy)benzoyl chloride

Quantity

9.8 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[NH2:1]CC1C=CC=CN=1.C(=O)([O-])[O-].[Na+].[Na+].C(O[C:23]1[CH:24]=[CH:25][C:26]([O:32][CH2:33][C:34]([F:37])([F:36])[F:35])=[C:27]([CH:31]=1)[C:28](Cl)=[O:29])C1C=CC=CC=1.O>C1C=CC=CC=1.C(OCC)C>[F:35][C:34]([F:37])([F:36])[CH2:33][O:32][C:26]1[CH:25]=[CH:24][CH:23]=[CH:31][C:27]=1[C:28]([NH2:1])=[O:29] |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

3.2 g

|

|

Type

|

reactant

|

|

Smiles

|

NCC1=NC=CC=C1

|

|

Name

|

|

|

Quantity

|

12.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

|

Name

|

5-benzyloxy-2-(2,2,2-trifluoroethoxy)benzoyl chloride

|

|

Quantity

|

9.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)OC=1C=CC(=C(C(=O)Cl)C1)OCC(F)(F)F

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred for about 16 hours at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ether layer is separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The solution is dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the magnesium sulfate is removed by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate is evaporated

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(COC1=C(C(=O)N)C=CC=C1)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |